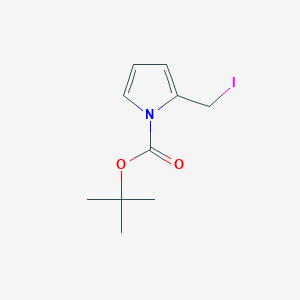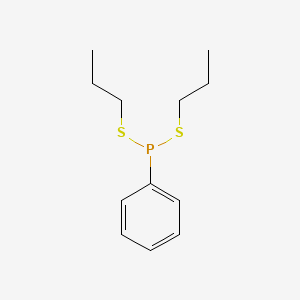
Ethyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid core, with a trifluoromethylated amine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form an acylated benzene derivative.
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride.
Nitration and Amination: The benzene ring is nitrated, followed by reduction of the nitro group to an amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
化学反応の分析
Types of Reactions
Ethyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
Ethyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on biological pathways .
類似化合物との比較
Ethyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate can be compared with other similar compounds, such as:
Methyl 3-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-aminobenzoate: Contains an amino group instead of the trifluoromethylated amine.
3-(Trifluoromethyl)phenethyl alcohol: Similar trifluoromethyl group but with an alcohol functional group.
These comparisons highlight the unique properties of this compound, such as its enhanced lipophilicity and potential biological activity due to the trifluoromethyl group.
特性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
ethyl 3-[[methyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C12H14F3NO2/c1-3-18-11(17)10-6-4-5-9(7-10)8-16(2)12(13,14)15/h4-7H,3,8H2,1-2H3 |
InChIキー |
FQVKDKGLIXKTCX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC(=C1)CN(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)





![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)

![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
